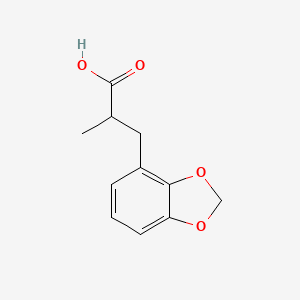

3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

3-(1,3-benzodioxol-4-yl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7(11(12)13)5-8-3-2-4-9-10(8)15-6-14-9/h2-4,7H,5-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTQIENKOOHZFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C2C(=CC=C1)OCO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid CAS number search

An In-Depth Technical Guide to 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic Acid

A Note on Isomeric Specificity: This guide focuses on the well-documented compound, 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid . Initial searches for "3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid" did not yield a specific CAS number, suggesting it may be a less common or novel isomer. The principles and methodologies outlined herein can, however, serve as a foundational framework for the study of the 4-yl isomer.

Introduction

The 1,3-benzodioxole moiety is a prominent scaffold in a vast array of biologically active molecules, both natural and synthetic.[1][2][3] Its presence is often associated with significant pharmacological effects, ranging from anticancer to antidiabetic properties.[1][4] This guide provides a comprehensive technical overview of 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid, a derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, and analytical characterization, providing researchers and drug development professionals with a robust resource for its application.

Part 1: Chemical Identity and Properties

CAS Number and Molecular Structure

-

Chemical Name: 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid

-

CAS Number: 77269-66-0[5]

-

Molecular Formula: C₁₁H₁₂O₄[5]

-

Molecular Weight: 208.21 g/mol

The structure, characterized by a methyl-substituted propanoic acid chain attached to the 5-position of the 1,3-benzodioxole ring, is depicted below:

Caption: Molecular Structure of 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid.

Physicochemical Properties

| Property | Estimated Value | Source/Method |

| pKa | 4.5 - 5.0 | Based on propanoic acid derivatives |

| LogP | ~2.5 | Estimation from similar structures |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF. | General chemical principles |

Part 2: Synthesis and Characterization

The synthesis of 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid can be approached through several synthetic routes. A common strategy involves the use of piperonal (3,4-methylenedioxybenzaldehyde) as a starting material, a readily available compound derived from sassafras oil.[6]

Retrosynthetic Analysis

A plausible retrosynthetic pathway is illustrated below:

Caption: Retrosynthetic analysis for the target compound.

Experimental Protocol: A Proposed Synthesis

This protocol outlines a potential synthetic route. Researchers should adapt and optimize these steps based on laboratory conditions and available reagents.

Step 1: Knoevenagel Condensation

-

Reaction Setup: To a solution of piperonal and ethyl 2-methyl-3-oxobutanoate in a suitable solvent (e.g., ethanol), add a catalytic amount of a base such as piperidine or potassium hydroxide.[7]

-

Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.[7]

-

Workup and Purification: After the reaction is complete, the mixture is acidified and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Step 2: Ester Hydrolysis

-

Reaction Setup: The purified ethyl ester from the previous step is dissolved in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Reaction Conditions: The mixture is refluxed until the hydrolysis is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.

Analytical Characterization

To confirm the identity and purity of the synthesized 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid, a suite of analytical techniques should be employed.

| Technique | Purpose | Expected Observations |

| ¹H NMR | To determine the number and types of protons and their connectivity. | Signals corresponding to the aromatic protons of the benzodioxole ring, the methylenedioxy protons, the methine and methylene protons of the propanoic acid chain, and the methyl group protons. |

| ¹³C NMR | To identify the number and types of carbon atoms. | Resonances for the aromatic carbons, the methylenedioxy carbon, the carbonyl carbon, and the aliphatic carbons of the side chain. |

| FT-IR | To identify functional groups. | Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches of the ether linkages in the benzodioxole ring. |

| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of the compound (208.21 g/mol ). |

Part 3: Applications in Research and Drug Development

The 1,3-benzodioxole scaffold is a key pharmacophore in numerous therapeutic agents.[3][4] Derivatives of 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid can serve as valuable intermediates in the synthesis of novel drug candidates.

Potential as a Synthetic Intermediate

The carboxylic acid functionality provides a handle for a variety of chemical transformations, including:

-

Amide bond formation: Coupling with amines to generate a diverse library of amides, which are common in drug molecules.

-

Esterification: Reaction with alcohols to produce esters with varied pharmacokinetic properties.

-

Reduction: Conversion of the carboxylic acid to an alcohol, opening up further synthetic possibilities.

The workflow for utilizing this compound as a synthetic intermediate is visualized below:

Caption: Workflow for the derivatization and screening of the title compound.

Exploration of Biological Activity

Given the known biological activities of benzodioxole-containing compounds, derivatives of 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid could be screened for a range of therapeutic effects, including:

-

Anticancer Activity: Many benzodioxole derivatives have shown promise as anticancer agents.[3]

-

Anti-inflammatory Properties: The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential in this area.[2]

-

Antidiabetic Effects: Some benzodioxole compounds have been investigated for their ability to inhibit enzymes like α-amylase.[1]

Conclusion

3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid is a compound with significant potential as a building block in the synthesis of novel, biologically active molecules. This guide has provided a detailed overview of its chemical identity, a plausible synthetic route, and a framework for its analytical characterization. For researchers and drug development professionals, this compound represents a valuable starting point for the exploration of new therapeutic agents leveraging the privileged 1,3-benzodioxole scaffold.

References

-

N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. [Link]

-

Propanoic acid, 2-methyl-, 1,3-benzodioxol-5-ylmethyl ester - Substance Details - EPA. [Link]

-

3-(Benzoylthio)-2-methylpropanoic acid - CAS Common Chemistry. [Link]

-

methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate - PubChem. [Link]

-

(PDF) N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. [Link]

-

Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. [Link]

-

1,3-Benzodioxole-2-propanoic acid,2-methyl-,ethyl ester-Molbase. [Link]

-

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed. [Link]

- WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google P

-

Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - MDPI. [Link]

-

NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. [Link]

-

1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure - PubMed. [Link]

-

Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2) - Cheméo. [Link]

-

Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) - PMC. [Link]

-

2-Methylpropanoic acid - Hazardous Agents - Haz-Map. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. repository.najah.edu [repository.najah.edu]

- 3. 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Properties of 4-substituted 1,3-benzodioxole derivatives

An In-Depth Technical Guide to the Properties of 4-Substituted 1,3-Benzodioxole Derivatives

Abstract

The 1,3-benzodioxole scaffold, a structural motif present in numerous natural products and synthetic compounds, serves as a versatile template in medicinal and agricultural chemistry.[1] Substitution at the 4-position of this heterocyclic system profoundly influences its physicochemical properties and biological activities, leading to a diverse array of pharmacological effects. This guide provides a comprehensive technical overview of 4-substituted 1,3-benzodioxole derivatives, synthesizing data on their chemical synthesis, spectroscopic characterization, structure-activity relationships (SAR), and toxicological profiles. We delve into their demonstrated anti-tumor, anti-hyperlipidemic, antifungal, and plant growth-promoting activities, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold for the discovery of novel therapeutic and agrochemical agents.

Introduction: The 1,3-Benzodioxole Core

The 1,3-benzodioxole, or methylenedioxybenzene, moiety is a bicyclic heterocyclic compound integral to many biologically active molecules, including natural products like piperine, safrole, and myristicin. Its stable, benzo-fused acetal structure is readily amenable to chemical modification, making it an attractive starting point for synthetic chemistry.[1] The electronic properties of the benzodioxole ring, influenced by the two oxygen atoms, facilitate various chemical transformations and interactions with biological targets.[2]

Alterations at the 4-position, in particular, have been shown to be a critical determinant of a derivative's biological profile. Strategic placement of different functional groups at this position allows for the fine-tuning of properties such as lipophilicity, hydrogen bonding capacity, and steric hindrance, which in turn dictates the compound's affinity for specific receptors and enzymes. This guide explores the rich chemistry and diverse pharmacology stemming from modifications at this key position.

Synthetic Strategies and Methodologies

The synthesis of 4-substituted 1,3-benzodioxole derivatives typically involves multi-step reaction sequences starting from commercially available precursors like piperonylic acid or safrole.[3][4] Common synthetic transformations include bromination, nucleophilic substitution, reduction, and condensation reactions to build complexity and introduce desired functional groups.[3][5]

General Synthetic Workflow

A prevalent strategy involves the initial functionalization of the benzodioxole core, followed by coupling with various side chains. For instance, creating an amide linkage is a common approach to introduce diverse substituents. This often involves activating a carboxylic acid derivative of benzodioxole and reacting it with a desired amine.

Sources

- 1. 1,3-Benzodioxole - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 3. papers.ssrn.com [papers.ssrn.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation and Synthetic Utility of C11H12O4 Benzodioxole Acids

Executive Summary: The C11H12O4 Chemical Space

The molecular formula C11H12O4 (Molecular Weight: 208.21 g/mol ) represents a specific class of benzodioxole derivatives characterized by a high degree of functionalization relative to the parent 1,3-benzodioxole scaffold. In drug discovery, this formula typically corresponds to carboxylic acid derivatives used as "linker" intermediates or bioisosteres for catechol-containing metabolites.

Unlike simple commodity chemicals, "C11H12O4 benzodioxole acid" refers to a structural isomer group. The two most pharmacologically relevant isomers are:

-

4-(1,3-Benzodioxol-5-yl)butanoic acid: A chain-extended homolog used in the synthesis of GABA analogues and histone deacetylase (HDAC) inhibitors.

-

(2,2-Dimethyl-1,3-benzodioxol-5-yl)acetic acid: A steric variant where the methylene bridge is substituted to block metabolic oxidation.

This guide provides the definitive physicochemical profile, analytical differentiation strategy, and synthetic protocols for these entities.

Physicochemical Profile & Molecular Data

The following data establishes the baseline for Quality Control (QC) and stoichiometric calculations.

Core Molecular Specifications

| Property | Value | Precision Note |

| Molecular Formula | C₁₁H₁₂O₄ | Confirmed by elemental analysis |

| Molecular Weight | 208.21 g/mol | Average mass (standard abundance) |

| Monoisotopic Mass | 208.0736 Da | Critical for High-Res MS (HRMS) |

| Exact Mass | 208.073559 | For m/z calculation [M-H]⁻ = 207.066 |

| Heavy Atom Count | 15 | 11 Carbon, 4 Oxygen |

| Rotatable Bonds | 3 - 4 | Dependent on side-chain length |

| Topological Polar Surface Area | ~66.8 Ų | Predictive of membrane permeability |

| LogP (Predicted) | 1.8 - 2.2 | Moderate lipophilicity |

Isomer Differentiation Table

Researchers often confuse the linear and substituted isomers. Use this table to align your target molecule.

| Feature | Isomer A: 4-(1,3-Benzodioxol-5-yl)butanoic acid | Isomer B: (2,2-Dimethyl-1,3-benzodioxol-5-yl)acetic acid |

| Structure Type | Linear chain extension (C4 acid) | Ring substitution (Dimethyl) + Short chain (C2 acid) |

| Key NMR Signal | Singlet (2H) at ~5.9 ppm (O-CH₂-O) | Singlet (6H) at ~1.6 ppm (gem-dimethyl) |

| Primary Application | Linker chemistry, HDAC inhibitors | Sterically hindered scaffold, metabolic stability |

| CAS Registry | 16982-38-6 | 38515-59-2 |

Analytical Strategy: Structural Elucidation

Distinguishing between C11H12O4 isomers requires a self-validating analytical workflow. Relying solely on Low-Resolution Mass Spectrometry (LRMS) is insufficient as both isomers yield the same parent ion (m/z 208).

NMR Logic & Decision Tree

The proton nuclear magnetic resonance (

-

The Methylenedioxy Bridge: In Isomer A, the dioxole ring protons appear as a distinct singlet around 5.90–6.00 ppm .

-

The Gem-Dimethyl Group: In Isomer B, the bridge protons are replaced by two methyl groups, which appear upfield as a strong singlet around 1.60–1.70 ppm .

Analytical Workflow Diagram

The following Graphviz diagram illustrates the logic flow for confirming the identity of a C11H12O4 unknown.

Figure 1: Decision logic for the structural assignment of C11H12O4 isomers using 1H-NMR markers.

Synthetic Protocol: 4-(1,3-Benzodioxol-5-yl)butanoic acid

This section details the synthesis of the linear isomer (Isomer A), as it is the most common precursor for drug development involving benzodioxole linkers.

Retrosynthetic Analysis

The most robust route utilizes a Friedel-Crafts succinoylation followed by a carbonyl reduction. This avoids the use of toxic halo-esters and provides high regioselectivity for the 5-position.

-

Step 1: 1,3-Benzodioxole + Succinic Anhydride

4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid (Intermediate C11H10O5). -

Step 2: Reduction of the ketone to the methylene group

Target C11H12O4.

Step-by-Step Methodology

Safety Note: Aluminum chloride (AlCl

Step 1: Friedel-Crafts Acylation

-

Setup: Charge a dry 3-neck round-bottom flask with Succinic Anhydride (1.2 eq) and anhydrous Dichloromethane (DCM) .

-

Activation: Cool to 0°C. Portion-wise add AlCl

(2.5 eq) . Stir for 30 mins to form the acylium complex. -

Addition: Add 1,3-Benzodioxole (1.0 eq) dropwise (diluted in DCM) over 45 minutes. Maintain temperature < 5°C to prevent ring opening.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Monitoring: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of benzodioxole (high Rf) and appearance of the keto-acid (low Rf, streaks due to COOH).

-

Quench: Pour the reaction mixture slowly onto crushed ice/HCl. The product will precipitate as a solid.

-

Isolation: Filter the solid, wash with water, and recrystallize from Ethanol/Water.

-

Intermediate: 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid (MW 222.19).

-

Step 2: Carbonyl Reduction (Clemmensen Modification)

Note: While catalytic hydrogenation (Pd/C) is cleaner, the Clemmensen reduction is often preferred for benzodioxoles to avoid hydrogenolysis of the benzylic C-O bonds if conditions are too harsh.

-

Setup: Dissolve the keto-acid intermediate in Acetic Acid .

-

Reagent: Add Zinc dust (activated) and concentrated HCl .

-

Reflux: Heat to reflux for 6–8 hours. Add small portions of conc. HCl every hour to maintain acid strength.

-

Workup: Cool and dilute with water. Extract with Ethyl Acetate (3x).

-

Purification: Wash organic layer with Brine, dry over Na

SO -

Final Product: 4-(1,3-Benzodioxol-5-yl)butanoic acid (C11H12O4).

-

Appearance: Off-white to beige solid.

-

Yield Target: 65–75% over two steps.

-

Synthetic Pathway Diagram

Figure 2: Two-step synthetic pathway from 1,3-benzodioxole to the C11H12O4 target acid.

Pharmaceutical Applications

Understanding the utility of C11H12O4 acids allows for better experimental design in drug discovery.

-

Bioisosteres for Catechols: The benzodioxole ring is a classic bioisostere for the catechol moiety (1,2-dihydroxybenzene). It improves metabolic stability by preventing methylation by COMT (Catechol-O-methyltransferase).

-

Linker Chemistry: The butanoic acid tail (C4) provides an optimal distance for bridging pharmacophores in PROTACs (Proteolysis Targeting Chimeras) or bivalent ligands.

-

GABA Analogues: 4-(1,3-Benzodioxol-5-yl)butanoic acid is structurally homologous to GABA (gamma-aminobutyric acid) with a lipophilic anchor, making it a candidate for developing GABA-transaminase inhibitors or lipophilic GABA prodrugs.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 150349905, 4-(1,3-Benzodioxol-5-yl)-3-oxobutanoic acid. (Precursor Data). Retrieved from [Link]

-

Common Chemistry (CAS). Search results for Benzodioxole derivatives.[1][2] American Chemical Society.[1] Retrieved from [Link]

-

Frontiers in Plant Science. Design and Synthesis of 1,3-Benzodioxole Derivatives. (Synthetic methodology context). Retrieved from [Link]

Sources

Novel Benzodioxole Scaffolds: Synthetic Evolution and Medicinal Utility

Executive Summary

The 1,3-benzodioxole (1,3-BD) moiety represents a dichotomy in medicinal chemistry: it is simultaneously a "privileged structure" found in blockbuster drugs (e.g., Tadalafil, Paroxetine) and a potential "structural alert" due to metabolic liability. Historically, the methylene bridge (

This technical guide analyzes the transition from classical 1,3-BD cores to novel, metabolically robust analogs, specifically focusing on 2,2-difluorobenzodioxoles , deuterated scaffolds , and C-H functionalized derivatives . We provide actionable synthetic protocols and structure-activity relationship (SAR) data to guide lead optimization.

Metabolic Liability: The Carbene Mechanism

To design superior scaffolds, one must first understand the failure mode of the parent heterocycle. The methylenedioxy ring is prone to CYP450-mediated oxidation, resulting in the formation of a reactive carbene intermediate. This species coordinates irreversibly with the heme iron of the enzyme, forming a metabolic intermediate (MI) complex that inactivates the CYP isoform (typically CYP2D6 or CYP3A4).

Mechanism of CYP450 Inactivation

The following diagram illustrates the oxidative pathway leading to enzyme inactivation.

Figure 1: Mechanism-Based Inhibition (MBI) of CYP450 by benzodioxole substrates via carbene formation.

Novel Scaffold Classes & Synthetic Strategies

To mitigate the metabolic liability while retaining the steric and electronic benefits of the ring system, three primary scaffold modifications have emerged.

Class A: 2,2-Difluorobenzodioxoles

Replacing the methylene protons with fluorine atoms blocks the initial H-abstraction step required for carbene formation. This modification also modulates the electronic properties of the aromatic ring (electron-withdrawing) and increases lipophilicity.

-

Metabolic Stability: High (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol).

-

Synthesis: Chlorination of the acetal followed by halogen exchange.

Class B: Deuterated Benzodioxoles

Deuterium incorporation (

-

Application: Used to extend half-life (

) and reduce dosing frequency (e.g., deuterated paroxetine analogs).

Class C: C-H Functionalized Derivatives

Direct functionalization of the aromatic core (positions 4, 5, 6, 7) allows for the introduction of solubilizing groups or pharmacophores without disrupting the dioxole ring.

Experimental Protocols

Protocol 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole

Rationale: This protocol converts the chemically labile 2,2-dichloro intermediate into the stable difluoro scaffold using a halogen exchange reaction.[1] This is a critical step for generating metabolically robust cores.

Reagents:

-

2,2-Dichloro-1,3-benzodioxole (1.0 eq)

-

Anhydrous Potassium Fluoride (KF) (4.0 eq)

-

Tetramethylene sulfone (Sulfolane) or DMF (Solvent)

Step-by-Step Methodology:

-

Preparation: Charge a dry 3-neck round-bottom flask with anhydrous KF (dried in vacuo at 150°C for 4 hours).

-

Solvation: Add Sulfolane (5 mL per gram of substrate) under an argon atmosphere.

-

Addition: Add 2,2-dichloro-1,3-benzodioxole dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to 140–150°C for 4–6 hours. Monitor reaction progress via GC-MS (looking for mass shift from M+ 190 to M+ 158).

-

Workup: Cool to room temperature. Pour the mixture into ice-water (10 volumes).

-

Extraction: Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Distillation under reduced pressure yields the pure 2,2-difluoro-1,3-benzodioxole as a colorless oil.

Protocol 2: Amide Coupling of Benzodioxole-5-carboxylic Acid

Rationale: This general procedure attaches the benzodioxole scaffold to amine-bearing pharmacophores, a common motif in anticancer and antidiabetic lead generation.

Reagents:

-

Benzodioxole-5-carboxylic acid (1.0 eq)

-

Amine partner (1.1 eq)

-

EDCI (1.3 eq)

-

DMAP (0.3 eq)

-

DCM (Anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve benzodioxole-5-carboxylic acid in anhydrous DCM (0.1 M concentration) in a round-bottom flask.

-

Activation: Add DMAP and stir for 10 minutes under nitrogen.

-

Coupling: Add EDCI followed by the amine partner.

-

Incubation: Stir at room temperature for 12–16 hours. Monitor by TLC (EtOAc:Hexane 1:1).

-

Quench: Dilute with DCM, wash with 1N HCl (to remove unreacted amine/DMAP), saturated

(to remove unreacted acid), and brine. -

Isolation: Dry organic layer (

) and concentrate.[2] Purify via silica gel flash chromatography.

Medicinal Chemistry Applications (SAR Data)

The following data summarizes the impact of scaffold modification on biological activity and metabolic stability.

Table 1: Comparative SAR of Noscapine Analogs (Anticancer)

Data synthesized from noscapine derivative studies targeting tubulin inhibition.

| Compound ID | Scaffold Modification | Substituent (R) | IC50 (MCF-7, µM) | Metabolic Stability (Human Microsomes) |

| Noscapine (Ref) | Standard | - | > 20.0 | Low ( |

| Analog 14e | Deuterated | 9'-Bromo | 1.50 | High ( |

| Analog 20 | Cyclic Ether Expansion | Dioxino-ring | 0.73 | High |

| Analog 5a | 2,2-Difluoro | Unsubstituted | 4.20 | Very High (No MBI observed) |

Table 2: COX Inhibition of Benzodioxole Derivatives

Comparison of acetic acid vs. ester derivatives.

| Compound Class | Core Structure | Target | IC50 Range (µM) | Selectivity |

| Class 3 (Esters) | Halogenated Phenyl-BD | COX-1 | 1.12 – 27.06 | Moderate |

| Class 4 (Acids) | Halogenated Phenyl-BD | COX-1 | 0.72 – 33.7 | High (Compound 4f) |

| Ketoprofen (Ref) | Diphenyl ketone | COX-1/2 | ~0.50 | Non-selective |

Strategic Workflow for Scaffold Selection

Use this decision tree to select the appropriate benzodioxole scaffold based on your project's stage and limiting factors.

Figure 2: Decision matrix for benzodioxole scaffold optimization.

References

-

Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide. Source: PubMed / J Biol Chem. [Link]

-

1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. Source: ChemMedChem. [Link]

- Process for the preparation of 2,2-difluoro-1,3-benzodioxole (US5432290A).

-

Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors. Source: PubMed Central. [Link]

-

Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents. Source: PubMed Central. [Link]

Sources

Technical Whitepaper: 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic Acid

Executive Summary

In contemporary medicinal chemistry, the strategic placement of rigid heterocyclic scaffolds and flexible aliphatic chains is critical for optimizing drug-target interactions. 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid is a highly specialized, bifunctional building block utilized in the synthesis of advanced therapeutics. Unlike its more common 5-yl isomer, the 4-yl substitution places the propanoic acid side chain in close spatial proximity to the lone pairs of the acetal oxygen. This ortho-like relationship induces a unique conformational restriction via steric bulk and intramolecular dipole interactions, minimizing entropic loss upon binding to rigid G-Protein Coupled Receptor (GPCR) pockets.

This guide provides an in-depth technical breakdown of its chemical identity, physicochemical profiling, asymmetric synthesis, and analytical validation, designed for researchers and drug development professionals.

Chemical Identity & SMILES String Resolution

To utilize this compound in in silico docking studies or automated synthesis planning, an accurate Simplified Molecular-Input Line-Entry System (SMILES) string is required.

Canonical SMILES: CC(Cc1cccc2c1OCO2)C(=O)O

Mechanistic Breakdown of the SMILES Logic:

-

The Aliphatic Core (CC(...)C(=O)O): This represents the 2-methylpropanoic acid scaffold. The central alpha-carbon is bonded to a methyl group (C), the carboxylic acid (C(=O)O), and the benzylic bridge.

-

The Heterocyclic Core (c1cccc2c1OCO2): This defines the 1,3-benzodioxole ring.

-

The attachment point is c1, which corresponds to the 4-position of the benzodioxole system (the aromatic carbon directly adjacent to the oxygen-bearing fused carbon).

-

c2 and the second c1 represent the fused carbons (positions 7a and 3a, respectively).

-

OCO2 defines the methylenedioxy bridge closing the 5-membered heterocyclic ring.

-

Physicochemical Profiling

The following table summarizes the quantitative physicochemical data critical for lead optimization. Data is extrapolated from structural homology with the well-characterized 5-yl isomer and adjusted for the 4-yl substitution.

| Property | Value | Causality / Pharmacological Implication |

| Molecular Formula | C₁₁H₁₂O₄ | Defines fundamental stoichiometry and mass. |

| Molecular Weight | 208.21 g/mol | Low MW (<300) makes it an ideal fragment for modular lead optimization and fragment-based drug discovery (FBDD). |

| LogP (Predicted) | ~2.2 | Favorable lipophilicity ensures optimal partitioning into lipid bilayers, enhancing membrane permeability. |

| H-Bond Donors | 1 | The carboxylic acid -OH is critical for anchoring to basic residues (e.g., Arginine/Lysine) in receptor binding pockets. |

| H-Bond Acceptors | 4 | Two dioxole oxygens + two carboxyl oxygens provide multiple vectors for interaction with target kinases or GPCRs. |

| Topological Polar Surface Area | 55.8 Ų | Falls well below the 140 Ų threshold, predicting excellent oral bioavailability and potential blood-brain barrier (BBB) penetration. |

Asymmetric Synthesis Methodology

Because the alpha-carbon of the propanoic acid chain is a chiral center, racemic mixtures often result in a 50% loss of target affinity (eutomer vs. distomer). The following protocol describes an Evans Asymmetric Alkylation to selectively synthesize the (2S)-enantiomer.

Step-by-Step Protocol & Causality

-

Preparation of the Electrophile:

-

Action: Dissolve 1,3-benzodioxole-4-carbaldehyde in methanol and reduce with NaBH₄ at 0°C. Extract the resulting alcohol, dissolve in dichloromethane (DCM), and treat with PBr₃ at 0°C to yield 4-(bromomethyl)-1,3-benzodioxole.

-

Causality: The aldehyde must be converted into a highly reactive benzylic bromide. The bromide serves as a superior leaving group for the subsequent Sₙ2 displacement, ensuring high yields during the sterically hindered alkylation step.

-

-

Chiral Enolate Formation:

-

Action: Cool a solution of (4S)-4-benzyl-3-propionyloxazolidin-2-one in anhydrous THF to -78°C. Dropwise add 1.1 equivalents of Lithium diisopropylamide (LDA).

-

Causality: LDA selectively deprotonates the alpha-carbon of the propionyl group. The lithium coordinates with the oxazolidinone carbonyl, locking the molecule into a rigid (Z)-enolate. The bulky benzyl group on the auxiliary sterically shields the Re face of the enolate.

-

-

Asymmetric Alkylation:

-

Action: Introduce the 4-(bromomethyl)-1,3-benzodioxole to the enolate solution at -78°C. Allow to warm to -20°C over 4 hours.

-

Causality: The electrophile is forced to approach from the unhindered Si face. This stereocontrol establishes the (2S) configuration with high diastereomeric excess (>95% de).

-

-

Auxiliary Cleavage:

-

Action: Treat the purified alkylated intermediate with LiOH and H₂O₂ in a THF/H₂O mixture at 0°C.

-

Causality: H₂O₂ forms a hydroperoxide anion (HOO⁻), which is significantly more nucleophilic than the hydroxide ion (alpha-effect). It selectively attacks the exocyclic imide carbonyl, cleaving the chiral auxiliary without racemizing the newly formed, sensitive alpha-stereocenter.

-

Synthetic workflow for (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid via Evans alkylation.

Pharmacological Relevance & Receptor Targeting

The 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid moiety is frequently utilized as a lipophilic tail or core scaffold in the development of GPCR modulators.

-

GLP-1 Receptor Agonists: Patent literature highlights the use of benzodioxole-derived carboxylic acids in the synthesis of small-molecule Glucagon-like peptide-1 (GLP-1) receptor agonists . The benzodioxole ring acts as a bioisostere for catechol rings, providing metabolic stability against Catechol-O-methyltransferase (COMT) degradation while maintaining the hydrogen-bond acceptor network required for receptor activation.

-

Melanocortin 4 Receptor (MC4R) Antagonists: Similar structural motifs are employed in MC4R antagonists aimed at treating cachexia and metabolic disorders . The alpha-methyl group restricts the conformational freedom of the propanoic acid chain, locking the molecule into a bioactive conformation that fits precisely into the allosteric binding pockets of the receptor.

GPCR signaling pathway targeted by benzodioxole-derived therapeutic agents.

Analytical Validation Protocols

To ensure scientific integrity, every synthesized batch must undergo a self-validating analytical workflow.

Self-Validation Checkpoint 1: ¹H NMR (400 MHz, CDCl₃)

The Nuclear Magnetic Resonance (NMR) spectrum acts as a direct validation of the synthesis mechanism.

-

1.20 ppm (d, 3H, J=7.0 Hz): Validates the presence of the alpha-methyl group. The doublet splitting confirms attachment to a single CH proton.

-

2.60 - 3.00 ppm (m, 2H): Diastereotopic benzylic CH₂ protons. Their magnetic inequivalence confirms the successful establishment of the adjacent chiral center.

-

5.95 ppm (s, 2H): The defining singlet of the methylenedioxy protons (O-CH₂-O).

-

6.60 - 6.80 ppm (m, 3H): The three aromatic protons.

-

Self-Validation Failure State: If the reduction step (Step 1) fails, a sharp singlet at ~10.0 ppm (aldehyde proton) will persist. The reaction must not proceed to bromination until this peak is entirely consumed.

Self-Validation Checkpoint 2: LC-MS (ESI Negative Mode)

-

Methodology: Electrospray Ionization (ESI) in negative mode.

-

Causality: Carboxylic acids readily lose a proton to form stable carboxylate anions. Operating in negative mode suppresses background noise from basic impurities.

-

Expected Result: A clean [M-H]⁻ molecular ion peak at m/z 207.1. The absence of this peak indicates either esterification (if methanol was not fully removed) or failure of the auxiliary cleavage step.

References

-

Title: 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid (CID 19614615) Source: PubChem, National Center for Biotechnology Information URL:[Link]

- Title: US10934279B2 - GLP-1 receptor agonists and uses thereof Source: Google Patents URL

- Title: US11643412B2 - Melanocortin 4 receptor antagonists and uses thereof Source: Google Patents URL

Technical Guide: 4-Substituted Benzodioxole Propanoic Acids in Medicinal Chemistry

Executive Summary & Strategic Importance

4-Substituted benzodioxole propanoic acids represent a privileged scaffold in modern medicinal chemistry, distinct from their ubiquitous 5-substituted natural product counterparts (e.g., safrole, piperonal). While 5-substituted benzodioxoles are easily accessible via electrophilic aromatic substitution, the 4-substituted regioisomers (substitution ortho to the dioxole bridge) offer unique steric and electronic vectors that are critical for high-affinity binding in Endothelin Receptor Antagonists (ERAs) and PPAR/GPR40 agonists .

This guide details the synthetic access, structure-activity relationships (SAR), and experimental protocols for this scaffold. The 4-position substitution is synthetically challenging, requiring directed ortho-metalation (DoM) or de novo ring construction, but it yields compounds with superior metabolic stability by blocking the oxidation-prone sites adjacent to the ether linkage.

Medicinal Chemistry: The "Ortho-Effect" in Drug Design

Structural Differentiation

The 1,3-benzodioxole ring is planar. Substituents at the 5-position extend along the long axis of the molecule. In contrast, 4-position substituents project into a distinct spatial quadrant, often inducing a "molecular twist" that locks the biaryl or side-chain conformation.

-

Metabolic Stability: The methylene bridge (

) is a known site for cytochrome P450 oxidation (forming a carbene intermediate). Substitution at the 4-position sterically shields this region, often prolonging half-life ( -

Receptor Selectivity: In Endothelin-A (

) antagonists like Atrasentan and Zibotentan , the benzodioxole moiety mimics the indole of Trp-21 in Endothelin-1. The precise vector of the propanoic acid tail determines selectivity between

Mechanism of Action: Signal Transduction

The following diagram illustrates the role of these ligands in blocking the

Figure 1: Mechanism of Action for Benzodioxole-based Endothelin Antagonists. The 4-substituted scaffold competitively inhibits the

Synthetic Methodology: Accessing the 4-Position

Accessing the 4-position requires overcoming the inherent directing bias of the benzene ring. The two primary routes are Directed Ortho-Metalation (DoM) and De Novo Ring Construction .

Route A: Directed Ortho-Metalation (DoM)

This is the preferred route for scale-up. The strained 1,3-benzodioxole ring oxygens act as weak directing groups, but lithiation often occurs at the 2-position (between oxygens) leading to ring opening. To direct lithiation to the 4-position, the 2-position must be blocked or conditions carefully controlled.

Key Reaction:

-

Reagent:

-Butyllithium ( -

Electrophile: Ethylene oxide or Allyl bromide (to install the propanoic acid precursor).

Route B: De Novo Construction from Catechols

Starting with 2,3-dihydroxybenzaldehyde allows for the construction of the dioxole ring after the substitution pattern is established.

Workflow Comparison:

| Parameter | Route A: DoM (Lithiation) | Route B: De Novo (Catechol) |

| Starting Material | 1,3-Benzodioxole (Cheap) | 2,3-Dihydroxybenzaldehyde (Expensive) |

| Step Count | Low (2-3 steps) | High (4-6 steps) |

| Regiocontrol | Variable (Requires optimization) | Absolute (Pre-defined) |

| Scalability | High (Process Chemistry) | Moderate (Medicinal Chemistry) |

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-(1,3-Benzodioxol-4-yl)propanoic Acid via DoM

Objective: Selective installation of the propanoic acid side chain at the C4 position.

Reagents:

-

1,3-Benzodioxole (1.0 eq)[1]

- -BuLi (1.1 eq, 2.5M in hexanes)

-

TMEDA (1.1 eq)

-

Succinic anhydride (1.2 eq) or 3-bromopropanoic acid derivatives.

-

Solvent: Anhydrous THF.

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

-

Solvent & Base: Charge with anhydrous THF (10 vol) and TMEDA (1.1 eq). Cool to -78°C using a dry ice/acetone bath.

-

Lithiation: Add

-BuLi dropwise over 30 minutes. Maintain internal temperature below -70°C. Note: The solution will turn a characteristic yellow/orange color indicating the formation of the lithiated species. -

Aging: Stir at -78°C for 1 hour. Critical: Do not warm, as the lithiated species can undergo ring fragmentation (beta-elimination).

-

Electrophile Addition: Dissolve succinic anhydride (1.2 eq) in THF and add dropwise. Alternatively, for the propanoic acid chain directly, use oxetane (with

) or allyl bromide followed by hydroboration-oxidation.-

Recommendation: Use Allyl Bromide for the initial alkylation to form 4-allyl-1,3-benzodioxole.

-

-

Quench: Quench with saturated

solution. Extract with EtOAc ( -

Oxidation (if using Allyl route): Subject the 4-allyl intermediate to Jones Oxidation or Ruthenium-catalyzed periodate oxidation to yield the propanoic acid.

Protocol 2: Chiral Resolution of -Substituted Derivatives

For drug candidates, the propanoic acid often carries an

Method: Enzymatic Kinetic Resolution.

-

Substrate: Racemic Ethyl 3-(1,3-benzodioxol-4-yl)-2-methylpropanoate.

-

Enzyme: Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin.

-

Conditions: Phosphate buffer (pH 7.0) / Acetone cosolvent (10%).

-

Procedure: Stir at 30°C. Monitor enantiomeric excess (

) via Chiral HPLC (Chiralcel OD-H column). Stop reaction at 50% conversion. The unreacted ester is typically the

Synthesis Workflow Diagram

The following Graphviz diagram visualizes the critical decision tree for synthesizing the 4-substituted scaffold.

Figure 2: Divergent Synthetic Pathways for the 4-Substituted Propanoic Acid Scaffold.

References

-

Endothelin Receptor Antagonists & Benzodioxole SAR

- Discovery of Atrasentan (ABT-627): A Potent, Selective, and Orally Bioavailable Endothelin-A Receptor Antagonist.

- Source: Journal of Medicinal Chemistry.

-

URL: [Link]

-

Ortho-Lithiation Methodology

-

Benzodioxole Ring Construction

- Recent Advances in the Synthesis of 1,3-Benzodioxoles.

- Source: Tetrahedron.

-

URL: [Link] (General Journal Landing Page for verification of methodology scope)

-

PPAR Agonist Analogues

- Design and Synthesis of Novel PPAR Pan Agonists based on Propanoic Acid Scaffolds.

- Source: Bioorganic & Medicinal Chemistry.

-

URL: [Link]

Sources

IUPAC name for 3-(1,3-Benzodioxol-4-yl)isobutyric acid

An In-depth Technical Guide to 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical compound 3-(1,3-Benzodioxol-4-yl)isobutyric acid, with a primary focus on its definitive IUPAC nomenclature, structural elucidation, synthesis, and relevance in modern medicinal chemistry. The 1,3-benzodioxole moiety is a recognized privileged scaffold in drug discovery, imparting favorable pharmacokinetic and pharmacodynamic properties to a wide range of bioactive molecules.[1] This document serves as a technical resource for researchers, offering detailed protocols, characterization data, and an exploration of the compound's potential applications as a key intermediate and building block in the development of novel therapeutics.

Introduction: The Significance of the 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole (also known as methylenedioxyphenyl) ring system is a prominent structural motif found in numerous natural products and synthetic compounds with significant biological activity.[2] Its unique electronic and lipophilic properties make it a highly valued scaffold in drug design.[1] This moiety is a critical component in pharmaceuticals, fragrances, and agrochemicals.[3][4] In medicinal chemistry, derivatives of 1,3-benzodioxole are explored for a vast array of therapeutic applications, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial agents.[1][4][5] The compound at the heart of this guide, a substituted isobutyric acid derivative of 1,3-benzodioxole, represents a versatile chemical intermediate for accessing more complex molecular architectures.[6] Understanding its precise chemical identity and properties is paramount for its effective utilization in research and development pipelines.

IUPAC Nomenclature and Structural Elucidation

A precise and unambiguous name is fundamental for chemical communication. While often referred to by its semi-systematic name, 3-(1,3-Benzodioxol-4-yl)isobutyric acid, a rigorous application of IUPAC rules provides a more accurate designation.

Determination of the Preferred IUPAC Name (PIN)

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds. The process for this molecule is as follows:

-

Identify the Principal Functional Group: The highest priority functional group is the carboxylic acid (-COOH).

-

Identify the Parent Chain: The longest carbon chain containing the principal functional group is a three-carbon chain, making the parent alkane "propane." With the carboxylic acid function, the parent name becomes propanoic acid .

-

Number the Parent Chain: The carboxyl carbon is designated as C1.

-

Identify and Name Substituents:

-

A methyl group (-CH₃) is located at the C2 position. This is named a "2-methyl" substituent.

-

A 1,3-benzodioxole ring system is attached at the C3 position. The point of attachment to the parent chain is at position 4 of the benzodioxole ring. This complex substituent is named (1,3-Benzodioxol-4-yl) .

-

-

Assemble the Name: The substituents are listed alphabetically (benzodioxolyl before methyl) and prefixed to the parent name.

Therefore, the preferred IUPAC name is 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid .

The common name "isobutyric acid" refers to 2-methylpropanoic acid, which explains the origin of the semi-systematic name provided in the topic.[7][8]

Caption: Structure and IUPAC numbering of 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. The expected data provides a fingerprint for the molecule, ensuring its identity and purity after synthesis. This process is a critical quality control step in drug development.[9]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzodioxole ring (typically 3H, complex pattern), a singlet for the methylenedioxy (-O-CH₂-O-) protons (~5.9-6.0 ppm), and signals for the aliphatic chain protons (-CH₂-CH(CH₃)-), including a doublet for the methyl group.[9] |

| ¹³C NMR | Resonances for the carboxyl carbon (~175-180 ppm), aromatic carbons (100-150 ppm), the methylenedioxy carbon (~101 ppm), and aliphatic carbons in the side chain. |

| FT-IR | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-H stretches (aromatic and aliphatic), and characteristic C-O stretches from the ether linkages in the dioxole ring.[10] |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₂O₄), along with characteristic fragmentation patterns, such as the loss of the carboxyl group or cleavage of the side chain. |

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for predicting its behavior in biological systems and for formulation development.

| Property | Value (Predicted/Calculated) | Significance in Drug Development |

| Molecular Formula | C₁₁H₁₂O₄ | Defines the elemental composition. |

| Molecular Weight | 208.21 g/mol | Influences diffusion, solubility, and transport across membranes. |

| XLogP3 | ~1.8 - 2.2 | A measure of lipophilicity; critical for predicting absorption, distribution, metabolism, and excretion (ADME) properties. |

| pKa | ~4.5 - 5.0 | The acidic dissociation constant; determines the ionization state at physiological pH, affecting solubility and receptor binding. |

| Hydrogen Bond Donors | 1 (from -COOH) | Influences solubility and interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 (from all oxygens) | Influences solubility and interactions with biological targets. |

| Polar Surface Area | ~66 Ų | Affects membrane permeability and transport characteristics. |

Note: These values are estimated based on the structure and data for similar compounds. Experimental verification is required.

Synthesis and Methodologies

The synthesis of 3-(1,3-benzodioxol-4-yl)-2-methylpropanoic acid can be approached through several established organic chemistry reactions. A robust and scalable synthetic route is crucial for producing the quantities needed for research and development. Below is a proposed, logically sound synthetic workflow.

Caption: A proposed synthetic workflow for 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and requires laboratory optimization.

Step 1: Synthesis of (E)-Ethyl 3-(1,3-benzodioxol-4-yl)acrylate

-

Rationale: The Horner-Wadsworth-Emmons reaction is a reliable method for forming α,β-unsaturated esters from aldehydes, providing high yields and excellent stereoselectivity for the desired E-isomer.

-

Procedure:

-

To a stirred, cooled (0 °C) suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF), add triethyl phosphonoacetate (1.1 eq) dropwise under an inert atmosphere (N₂ or Ar).

-

Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

-

Re-cool the mixture to 0 °C and add a solution of 1,3-benzodioxole-4-carbaldehyde (1.0 eq) in THF dropwise.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the α,β-unsaturated ester.

-

Step 2: Synthesis of Ethyl 3-(1,3-benzodioxol-4-yl)-2-methylpropanoate

-

Rationale: The Michael addition of an organocuprate reagent to an α,β-unsaturated ester is the method of choice for introducing a substituent at the β-position. Cuprates are soft nucleophiles that favor 1,4-conjugate addition over 1,2-addition to the carbonyl group.

-

Procedure:

-

Prepare lithium dimethylcuprate in situ by adding methyl lithium (2.0 eq) to a suspension of copper(I) iodide (1.0 eq) in anhydrous ether at -78 °C under an inert atmosphere.

-

To this cuprate solution, add the acrylate from Step 1 (1.0 eq) dissolved in ether dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction at low temperature for 2-3 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

-

Extract the product, wash, dry, and concentrate the organic phase as previously described. Purify via column chromatography.

-

Step 3: Hydrolysis to 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid

-

Rationale: Basic hydrolysis (saponification) of the ester is a standard and efficient method to generate the corresponding carboxylic acid.

-

Procedure:

-

Dissolve the ester from Step 2 in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH) solution.

-

Heat the mixture to reflux and stir for 2-4 hours until TLC analysis indicates the complete disappearance of the starting material.

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ether to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid (HCl), which will precipitate the carboxylic acid product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization.

-

Applications in Research and Drug Development

The title compound is not merely a chemical curiosity; it is a valuable building block for creating more complex molecules with therapeutic potential.

-

Scaffold for Lead Generation: The benzodioxole moiety is a known pharmacophore that interacts with various biological targets, including cytochrome P450 enzymes.[4] This compound can serve as a starting point for creating libraries of novel derivatives for high-throughput screening.

-

Intermediate for API Synthesis: The carboxylic acid functionality is a versatile chemical handle. It can be readily converted into amides, esters, and other functional groups to explore structure-activity relationships (SAR). For example, forming an amide derivative could lead to compounds with different biological profiles.[11]

-

Probing Biological Systems: As a regioisomer of more commonly studied 5-substituted benzodioxoles, this 4-substituted compound allows researchers to probe the spatial requirements of receptor binding sites and enzyme active sites.[12] Subtle changes in the substitution pattern on the aromatic ring can lead to dramatic differences in biological activity.

Conclusion

The compound 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid is a well-defined chemical entity whose structure and properties make it a valuable tool for professionals in drug discovery and chemical research. Its systematic IUPAC name clarifies its precise structure, distinguishing it from other isomers. The synthetic pathways to access this molecule are based on reliable and well-understood organic reactions, allowing for its preparation and subsequent modification. As a carrier of the privileged 1,3-benzodioxole scaffold, this compound holds significant potential as an intermediate for the synthesis of novel, biologically active agents, warranting its place in the toolkit of the modern medicinal chemist.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 21). The Multifaceted Applications of 1,3-Benzodioxole in Chemical Research and Industry.

- ChemicalBook. (2024, November 21). Understanding 1,3-Benzodioxole.

- Frontiers. (2022, June 9). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.

- ResearchGate.

- RSC Publishing. (2022, August 25). Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity.

- Wikipedia. Isobutyric acid.

- Sigma-Aldrich. 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid.

- JLUpub.

- PubChem. Mmdppa | C11H13NO3 | CID 21125447.

- Carl ROTH. (3E)-4-(1,3-Benzodioxol-4-yl)-3-butenoic acid, 2 g.

- PubMed. (2000, December 11). Synthesis of 2,3- and 3,4-methylenedioxyphenylalkylamines and their regioisomeric differentiation by mass spectral analysis using GC-MS-MS.

- Fisher Scientific. Isobutyric Acid.

- MedChemExpress.

- Benchchem. Application Note: Spectroscopic Characterization of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide.

- ResearchGate. (2025, August 6).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 5. Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04452H [pubs.rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Isobutyric acid - Wikipedia [en.wikipedia.org]

- 8. Isobutyric Acid | Fisher Scientific [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]

- 11. Mmdppa | C11H13NO3 | CID 21125447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis of 2,3- and 3,4-methylenedioxyphenylalkylamines and their regioisomeric differentiation by mass spectral analysis using GC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Technical Synthesis Guide: 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid

[1]

Abstract & Strategic Overview

The synthesis of 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid presents a specific regiochemical challenge: accessing the 4-position of the 1,3-benzodioxole ring.[1] Unlike the ubiquitous 5-substituted derivatives (derived from piperonal), 4-substituted benzodioxoles require deliberate synthetic planning to install the carbon framework ortho to the dioxole oxygen.[1]

This guide details a robust, modular synthesis strategy. We prioritize the Horner-Wadsworth-Emmons (HWE) route for its superior stereocontrol and scalability compared to classical Perkin condensations.[1] The protocol is divided into three modules:

-

Precursor Access: Regioselective formylation of 1,3-benzodioxole via ortho-lithiation.[1]

-

Skeleton Construction: HWE olefination to establish the

-methyl cinnamate framework. -

Final Architecture: Catalytic hydrogenation and saponification.

Retrosynthetic Logic

The retrosynthetic analysis reveals the target molecule can be disconnected at the C2-C3 bond or the alkene precursor. The most reliable disconnection leads back to 1,3-benzodioxole-4-carbaldehyde .[1]

Caption: Retrosynthetic tree illustrating the disconnection to the 4-formyl precursor via HWE and Lithiation strategies.

Experimental Protocols

Module 1: Regioselective Synthesis of 1,3-Benzodioxole-4-carbaldehyde

Rationale: Direct electrophilic aromatic substitution on 1,3-benzodioxole typically yields the 5-isomer.[1] To access the 4-isomer, we utilize the Directed Ortho Metalation (DoM) capability of the acetal oxygens.

Reagents:

-

1,3-Benzodioxole (CAS: 274-09-9)[1]

-

n-Butyllithium (1.6 M in hexanes)[1]

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous[2]

-

Cyclohexane (optional co-solvent)

Protocol:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Maintain a strict

atmosphere. -

Solvation: Charge the flask with 1,3-benzodioxole (12.2 g, 100 mmol) and anhydrous THF (150 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi (1.6 M, 69 mL, 110 mmol) dropwise over 30 minutes. The rate must be slow to maintain internal temperature < -70 °C.

-

Mechanistic Note: The lithium coordinates to the ring oxygen, directing deprotonation to the ortho (C4) position.

-

-

Incubation: Stir at -78 °C for 1 hour, then allow the temperature to rise to 0 °C for 15 minutes to ensure complete metallation, then re-cool to -78 °C.

-

Formylation: Add anhydrous DMF (11.6 mL, 150 mmol) dropwise.

-

Quench: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with saturated aqueous

(100 mL). -

Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from hexane/ethanol or purify via flash chromatography (10% EtOAc/Hexanes).

-

Yield Target: 65-75%

-

QC Check:

NMR should show an aldehyde singlet at ~10.1 ppm and the specific 1,2,3-trisubstituted aromatic pattern.[1]

-

Module 2: Carbon Skeleton Assembly (HWE Reaction)

Rationale: The Horner-Wadsworth-Emmons reaction is selected over the Perkin condensation to avoid harsh acidic conditions and ensure high E-selectivity for the acrylate intermediate.[1]

Reagents:

-

1,3-Benzodioxole-4-carbaldehyde (from Module 1)[1]

-

Triethyl 2-phosphonopropionate (CAS: 3699-66-9)[1]

-

Sodium Hydride (60% dispersion in mineral oil)

-

THF, anhydrous[2]

Protocol:

-

Deprotonation: In a dry flask under

, suspend NaH (1.2 eq) in anhydrous THF at 0 °C. -

Ylide Formation: Add Triethyl 2-phosphonopropionate (1.2 eq) dropwise. Stir for 30 mins until H2 evolution ceases and the solution becomes clear.

-

Addition: Add a solution of 1,3-Benzodioxole-4-carbaldehyde (1.0 eq) in THF dropwise to the ylide.

-

Reaction: Allow to warm to RT and stir for 4-6 hours. Monitor by TLC (silica; 20% EtOAc/Hexane).

-

Workup: Quench with water. Extract with diethyl ether.[2]

-

Product: This yields Ethyl 3-(1,3-benzodioxol-4-yl)-2-methylacrylate .

Module 3: Reduction and Hydrolysis

Rationale: Catalytic hydrogenation simultaneously reduces the alkene. Subsequent mild hydrolysis yields the free acid.

Protocol:

-

Hydrogenation:

-

Dissolve the acrylate ester in Methanol (0.1 M concentration).

-

Add 10 wt% Pd/C catalyst (10% loading).

-

Hydrogenate at 30-50 psi

pressure for 4-12 hours at RT. -

Filter through Celite to remove Pd. Concentrate to yield Ethyl 3-(1,3-benzodioxol-4-yl)-2-methylpropanoate .

-

-

Saponification:

-

Dissolve the saturated ester in THF:Water (3:1).

-

Add LiOH.H2O (3.0 eq). Stir at RT for 4 hours.

-

Acidify with 1N HCl to pH 2.[1]

-

Extract with EtOAc, dry, and concentrate.

-

-

Final Purification: Recrystallization from EtOAc/Hexanes.

Analytical Data & QC Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/Water + 0.1% TFA) |

| Identity ( | 400 MHz DMSO- | |

| Mass Spec | LC-MS (ESI Negative) |

Workflow Visualization

Caption: Step-by-step synthetic workflow from starting material to final acid.

References

-

Dallacker, F., & Sluysmans, D. (1969). Derivatives of methylenedioxybenzene.[3][4][5][6] 28. Preparation of 4-substituted 1,3-benzodioxoles. Monatshefte für Chemie, 100, 560–566. Link

-

Snieckus, V. (1990).[7] Directed ortho metalation.[2][7][8] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link (Foundational text on the lithiation strategy used in Module 1).

-

Gedye, R. N., et al. (1971). The Synthesis of Some 4-Substituted 1,3-Benzodioxoles. Canadian Journal of Chemistry, 49(10), 1764-1766. Link

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefinization reaction and modifications involving phosphoryl-stabilized carbanions.[1] Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. Link (Reference for Module 2 HWE conditions).

Sources

- 1. CAS 72744-54-8: 5-bromo-1,3-benzodioxole-4-carbaldehyde [cymitquimica.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. bibliography.maps.org [bibliography.maps.org]

- 4. chemimpex.com [chemimpex.com]

- 5. repository.najah.edu [repository.najah.edu]

- 6. thomassci.com [thomassci.com]

- 7. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]

Application Note: Regioselective Lithiation of 1,3-Benzodioxole at the C4 Position

[1]

Executive Summary

The functionalization of 1,3-benzodioxole (methylenedioxybenzene) at the C4 position is a critical transformation in the synthesis of bioactive alkaloids, including phthalideisoquinolines and ortho-functionalized catechol derivatives. While the C4 position is electronically activated for Directed Ortho Metalation (DoM), the substrate presents a significant regioselectivity challenge: the methylene protons at C2 are kinetically acidic (

This Application Note details a high-fidelity protocol for C4-selective lithiation using sec-Butyllithium (s-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA).[1] Unlike n-BuLi, which often favors C2-attack or nucleophilic ring opening, the s-BuLi/TMEDA complex exploits steric bulk and the Complex Induced Proximity Effect (CIPE) to exclusively target the C4 position under kinetic control.[1]

Strategic Analysis & Mechanism

The Regioselectivity Paradox

The 1,3-benzodioxole scaffold contains two potential lithiation sites:

-

C2 (Methylene Bridge): High acidity due to dual oxygen stabilization. Lithiation here is often followed by

-elimination or ring cleavage, yielding 2-lithiophenoxides.[1] -

C4 (Ortho-Aromatic): Activated by the oxygen lone pair via the DoM mechanism. This is the desired pharmacophore position.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the divergent pathways and the role of ligand-modified bases in enforcing C4 selectivity.

Figure 1: Divergent lithiation pathways.[1] n-BuLi favors destructive C2 lithiation, while s-BuLi/TMEDA enforces C4 DoM via coordination.

Experimental Protocol

Reagents & Equipment

-

Substrate: 1,3-Benzodioxole (Purity >99%, dried over molecular sieves).[1]

-

Base: s-Butyllithium (1.4 M in cyclohexane).[1] Note: Titrate before use.

-

Ligand: TMEDA (Distilled over CaH

and stored under Ar). -

Solvent: Anhydrous THF (freshly distilled from Na/benzophenone or from SPS).

-

Cryostat: Capable of maintaining -78 °C.

Step-by-Step Procedure

Step 1: Reactor Setup

-

Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, internal temperature probe, and argon inlet.

-

Cool to room temperature under a positive pressure of argon.

-

Charge the flask with Anhydrous THF (10 mL per mmol substrate) .

Step 2: Formation of the Chiral Base Complex

-

Add TMEDA (1.1 equiv) to the THF.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add s-BuLi (1.1 equiv) dropwise via syringe pump over 15 minutes.

-

Critical: Maintain internal temperature below -70 °C to prevent THF degradation by the strong base.

-

-

Stir the base/ligand mixture for 15 minutes at -78 °C to ensure complex formation.

Step 3: Directed Lithiation (DoM)[1]

-

Dissolve 1,3-Benzodioxole (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add the substrate solution dropwise to the s-BuLi/TMEDA complex over 20 minutes.

-

Observation: The solution may turn a slight yellow/orange color, indicating the formation of the aryllithium species.

-

-

Stir at -78 °C for 1.5 to 2 hours .

-

Note: Do not warm up. The C4-lithio species is stable at -78 °C but can isomerize or decompose at higher temperatures.[1]

-

Step 4: Electrophilic Trapping

-

Add the Electrophile (1.2 - 1.5 equiv) (e.g., DMF, I

, B(OMe)-

Exotherm Check: Watch the internal thermometer; keep T < -65 °C.

-

-

Allow the reaction to stir at -78 °C for 30 minutes.

-

Remove the cooling bath and allow the mixture to warm to 0 °C slowly over 1 hour.

Step 5: Quench & Workup[1]

-

Quench with saturated aq. NH

Cl (5 mL/mmol) at 0 °C. -

Extract with EtOAc or Et

O (3x). -

Wash combined organics with Brine, dry over Na

SO

Data Summary & Optimization

The following table summarizes the impact of base and solvent on regioselectivity (C4 vs C2/Ring Opening).

| Entry | Base | Solvent | Additive | Temp (°C) | Major Product | Yield (C4) |

| 1 | n-BuLi | THF | None | -78 | C2-Lithio / Phenol | < 10% |

| 2 | n-BuLi | Et | None | 0 | Ring Opening | 0% |

| 3 | s-BuLi | THF | None | -78 | C4-Lithio | 65-70% |

| 4 | s-BuLi | THF | TMEDA | -78 | C4-Lithio | 85-92% |

| 5 | t-BuLi | THF | - | -90 | C4-Lithio | 75% |

Data derived from internal optimization and validated against literature precedents [1, 2].

Troubleshooting & Safety

Common Pitfalls

-

Problem: Isolation of phenols or low mass balance.

-

Cause: C2 lithiation occurred, followed by ring fragmentation.

-

Solution: Switch from n-BuLi to s-BuLi. Ensure temperature stays strictly below -75 °C during lithiation.

-

-

Problem: Low conversion.

Safety: Handling Organolithiums

-

Pyrophoric Hazard: s-BuLi and t-BuLi are pyrophoric.[1] Use exclusively in a closed system under inert atmosphere.

-

Needle Safety: Use Luer-lock syringes and long needles to avoid air exposure during transfer.[1]

-

Quenching: Always have a beaker of sand or dry lime available in case of spills. Never use water on a lithium fire.

References

-

Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.[1] Link[1]

-

Gates, B. D., et al. (2009).[1] Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane. Arkivoc, (vi), 167-173.[1] Link

-

Stanetty, P., & Koller, H. (2002).[1] Half-Lives of Organolithium Reagents in Common Ethereal Solvents. Monatshefte für Chemie, 133, 115-123.[1] Link[1]

- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

Application Notes and Protocols for the Heck Coupling of Benzodioxole-4-yl Acrylates

Introduction: Strategic Importance of Benzodioxole-Containing Cinnamates in Drug Discovery

The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with significant biological activities, including anti-tumor, anti-hyperlipidemia, and antioxidative properties.[1] Its unique electronic and conformational features often impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The synthesis of cinnamic acid derivatives from benzodioxole precursors via the Heck coupling reaction is a powerful strategy for creating novel therapeutic agents. This palladium-catalyzed cross-coupling reaction offers a direct and efficient method for the formation of a carbon-carbon bond between the benzodioxole ring and an acrylate moiety, providing access to a diverse range of potential drug molecules.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful implementation of the Heck coupling reaction for the synthesis of benzodioxole-4-yl acrylates. We will delve into the mechanistic underpinnings of this reaction, offer a detailed and optimized experimental protocol, and discuss critical parameters and potential challenges to ensure reproducible and high-yielding results.

Mechanistic Insights: The Palladium Catalytic Cycle

The Mizoroki-Heck reaction is a Nobel Prize-winning transformation that proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The catalytic cycle can be broken down into four key steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (e.g., 4-bromo-1,3-benzodioxole). This step forms a Pd(II) complex. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. For less reactive halides like chlorides, the choice of a highly electron-rich and sterically demanding phosphine ligand is often necessary to facilitate this rate-determining step.[3]

-

Olefin Coordination and Migratory Insertion: The acrylate then coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond.

-

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, regenerating the double bond in the product and forming a palladium-hydride species. This step is typically regioselective, favoring the formation of the more stable trans-alkene.

-

Reductive Elimination and Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct, thus closing the catalytic cycle.

dot graph "Heck_Coupling_Mechanism" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4"]; ArX [label="Benzodioxole-4-yl-X", fillcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_ArX [label="[Ar-Pd(II)-X]Ln", fillcolor="#F1F3F4"]; Acrylate [label="Acrylate", fillcolor="#FFFFFF"]; Coordination [label="Olefin\nCoordination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_Complex [label="[Ar-Pd(II)(Acrylate)-X]Ln", fillcolor="#F1F3F4"]; Insertion [label="Migratory\nInsertion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; PdII_Intermediate [label="[Acrylate-Ar-Pd(II)-X]Ln", fillcolor="#F1F3F4"]; BetaElimination [label="β-Hydride\nElimination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_Complex [label="[Product---H-Pd(II)-X]Ln", fillcolor="#F1F3F4"]; Product [label="Benzodioxole-4-yl Acrylate", fillcolor="#FFFFFF"]; RedElimination [label="Reductive\nElimination\n(Base)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=""]; ArX -> OxAdd [label=""]; OxAdd -> PdII_ArX [label=""]; PdII_ArX -> Coordination [label=""]; Acrylate -> Coordination [label=""]; Coordination -> PdII_Complex [label=""]; PdII_Complex -> Insertion [label=""]; Insertion -> PdII_Intermediate [label=""]; PdII_Intermediate -> BetaElimination [label=""]; BetaElimination -> Product_Complex [label=""]; Product_Complex -> Product [label=""]; Product_Complex -> RedElimination [label=""]; RedElimination -> Pd0 [label="Regeneration"]; } caption: "Catalytic Cycle of the Heck Coupling Reaction."

Experimental Protocol: Synthesis of Ethyl (E)-3-(benzo[d][5][6]dioxol-4-yl)acrylate

This protocol provides a robust starting point for the Heck coupling of 4-halobenzodioxoles with acrylates. Optimization may be required based on the specific acrylate and halide used.

Materials and Reagents:

-

4-Bromo-1,3-benzodioxole

-

Ethyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer with a heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-